molecular formula C8H8Cl3NO2 B13606470 Methyl5-amino-2,3-dichlorobenzoatehydrochloride

Methyl5-amino-2,3-dichlorobenzoatehydrochloride

Cat. No.: B13606470
M. Wt: 256.5 g/mol
InChI Key: GVRGYVBOTJHXLD-UHFFFAOYSA-N
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Description

Methyl5-amino-2,3-dichlorobenzoatehydrochloride: is a chemical compound with the molecular formula C8H8Cl3NO2 It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-amino-2,3-dichlorobenzoatehydrochloride typically involves the esterification of 5-amino-2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl5-amino-2,3-dichlorobenzoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced chlorine content.

    Substitution: Compounds with hydroxyl or alkoxy groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: Methyl5-amino-2,3-dichlorobenzoatehydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of dichloro-substituted benzoates on cellular processes. It is also used in the development of biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure makes it a candidate for drug development targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl5-amino-2,3-dichlorobenzoatehydrochloride involves its interaction with specific molecular targets in biological systems. The amino and dichloro substituents on the benzene ring allow the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Methyl 5-amino-2-chlorobenzoate: Similar structure but with only one chlorine atom.

    Methyl 3-amino-2,5-dichlorobenzoate: Similar structure with different positions of the amino and chlorine groups.

    Methyl 5-amino-2,4-dichlorobenzoate: Another dichloro-substituted benzoate with different chlorine positions.

Uniqueness: Methyl5-amino-2,3-dichlorobenzoatehydrochloride is unique due to the specific positioning of the amino and dichloro groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H8Cl3NO2

Molecular Weight

256.5 g/mol

IUPAC Name

methyl 5-amino-2,3-dichlorobenzoate;hydrochloride

InChI

InChI=1S/C8H7Cl2NO2.ClH/c1-13-8(12)5-2-4(11)3-6(9)7(5)10;/h2-3H,11H2,1H3;1H

InChI Key

GVRGYVBOTJHXLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)Cl)Cl.Cl

Origin of Product

United States

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